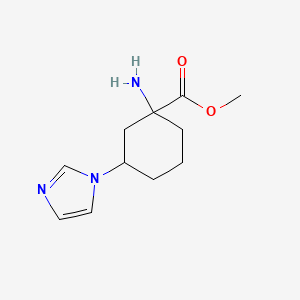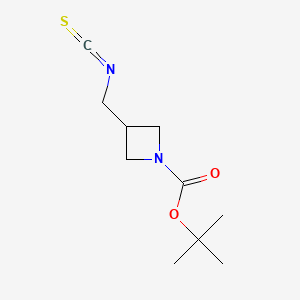
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16N2O2S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isothiocyanates. One common method includes the following steps:
Starting Material: Azetidine-1-carboxylate is used as the starting material.
Reaction with Isothiocyanate: The azetidine-1-carboxylate is reacted with an isothiocyanate under controlled conditions to introduce the isothiocyanatomethyl group.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanatomethyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new azetidine derivatives with different functional groups.
Oxidation: Oxidized products with altered functional groups.
Reduction: Reduced forms of the original compound.
Hydrolysis: Carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Chemical Synthesis: Utilized as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an isothiocyanatomethyl group.
Tert-butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom instead of an isothiocyanatomethyl group.
Uniqueness
Tert-butyl3-(isothiocyanatomethyl)azetidine-1-carboxylate is unique due to the presence of the isothiocyanatomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H16N2O2S |
|---|---|
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-8(6-12)4-11-7-15/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
DQDZHGXHPXHEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


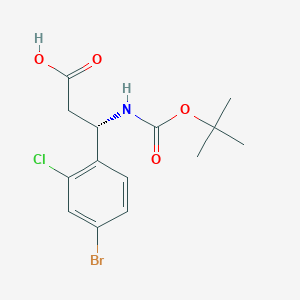

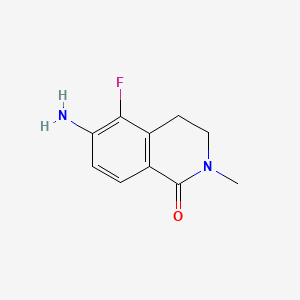
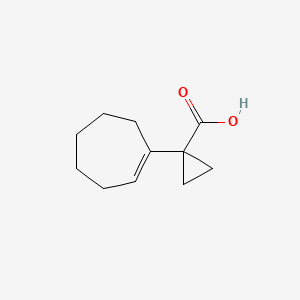
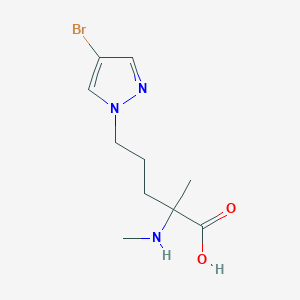

![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)
![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)
![7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15326121.png)
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide](/img/structure/B15326131.png)

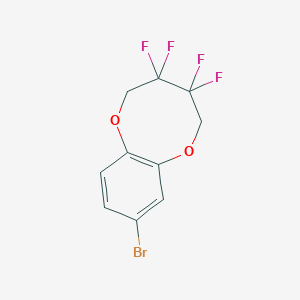
![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
